molecular formula C16H20N4O B6765253 N-(1-tert-butylpyrazol-4-yl)-2-cyclopropylpyridine-3-carboxamide

N-(1-tert-butylpyrazol-4-yl)-2-cyclopropylpyridine-3-carboxamide

Cat. No.: B6765253
M. Wt: 284.36 g/mol
InChI Key: BHHLZYLPTUMYCY-UHFFFAOYSA-N
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Description

N-(1-tert-butylpyrazol-4-yl)-2-cyclopropylpyridine-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a tert-butyl group and a pyridine ring substituted with a cyclopropyl group

Properties

IUPAC Name

N-(1-tert-butylpyrazol-4-yl)-2-cyclopropylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)20-10-12(9-18-20)19-15(21)13-5-4-8-17-14(13)11-6-7-11/h4-5,8-11H,6-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHLZYLPTUMYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)NC(=O)C2=C(N=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butylpyrazol-4-yl)-2-cyclopropylpyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, the reaction of tert-butylhydrazine with ethyl acetoacetate can yield 1-tert-butylpyrazole.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia or ammonium salts.

    Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative of the pyridine ring with an amine derivative of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-tert-butylpyrazol-4-yl)-2-cyclopropylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, boronic acids, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(1-tert-butylpyrazol-4-yl)-2-cyclopropylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-tert-butylpyrazol-4-yl)-2-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

N-(1-tert-butylpyrazol-4-yl)-2-cyclopropylpyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-(1-tert-butylpyrazol-4-yl)-2-phenylpyridine-3-carboxamide: This compound has a phenyl group instead of a cyclopropyl group, which may affect its chemical properties and biological activity.

    N-(1-tert-butylpyrazol-4-yl)-2-methylpyridine-3-carboxamide: This compound has a methyl group instead of a cyclopropyl group, which may also affect its properties and activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties.

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